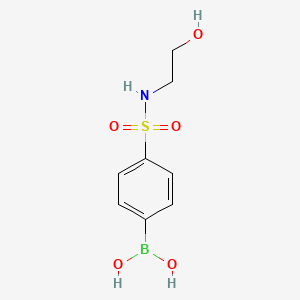
N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide
Overview
Description
Molecular Structure Analysis
The molecular formula of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide is C8H12BNO5S . The compound has a molecular weight of 245.06 g/mol . The InChI string is1S/C8H12BNO5S/c11-6-5-10-16(14,15)8-3-1-7(2-4-8)9(12)13/h1-4,10-13H,5-6H2 , and the canonical SMILES string is B(C1=CC=C(C=C1)S(=O)(=O)NCCO)(O)O . Physical And Chemical Properties Analysis
N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide has a molecular weight of 245.07 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass are 245.0529238 g/mol . The topological polar surface area is 115 Ų , and it has a heavy atom count of 16 .Scientific Research Applications
Biochemical Evaluation and Inhibitor Development
N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide and related compounds have been studied for their potential as biochemical inhibitors. For instance, derivatives of benzenesulfonamides have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase. These compounds have shown promise in blocking kynurenine 3-hydroxylase activity in various animal models, indicating their potential for detailed investigation into the pathophysiological role of the kynurenine pathway (Röver et al., 1997).
Endothelin Antagonists Development
Another significant area of research involving benzenesulfonamide derivatives is the development of endothelin antagonists. These compounds have shown promise in inhibiting the pressor effect caused by endothelin-1 in animal models, suggesting their potential utility in treating cardiovascular diseases (Murugesan et al., 1998).
Photodynamic Therapy and Cancer Treatment
Recent research has explored the use of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide derivatives in photodynamic therapy, particularly for cancer treatment. New compounds with modified benzenesulfonamide groups have been synthesized and shown to have high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide derivatives. These studies have provided valuable insights into the properties of these compounds, including their potential for self-association in solutions and their structural characteristics (Nikonov et al., 2019).
Antitumor Activities and Drug Development
Benzenesulfonamide derivatives, including those related to N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide, have been studied for their antitumor activities. These studies have led to the identification of compounds with promising antitumor properties, potentially leading to the development of new cancer therapies (Gul et al., 2016).
Hydrolysis Mechanism and Environmental Impact
Studies have also examined the hydrolysis mechanisms of related compounds, which is crucial for understanding their stability and environmental impact. For example, research on triasulfuron, a sulfonylurea herbicide, has provided insights into its degradation pathways and product distribution, which are vital for assessing its environmental safety (Braschi et al., 1997).
Electrochemical Destruction in Water Treatment
Finally, research involving boron-doped diamond electrodes has investigated the electrochemical destruction of N-nitrosodimethylamine in water treatment processes. This research highlights the potential applications of boron-doped electrodes in removing harmful compounds from water, contributing to environmental safety (Chaplin et al., 2010).
Safety and Hazards
N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide is classified as Acute Tox. 4 Oral . It is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
In these reactions, boronic acids serve as a source of a phenyl group . The reaction involves the transfer of the phenyl group from boron to palladium, a process known as transmetalation .
Biochemical Pathways
The compound may participate in numerous cross-coupling reactions, serving as a source of a phenyl group . One example is the Suzuki-Miyaura coupling reaction, where phenylboronic acid and vinyl halides are coupled to produce phenyl alkenes . This suggests that the compound could potentially affect biochemical pathways involving these reactions.
Pharmacokinetics
Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, the compound’s ADME properties and their impact on bioavailability would likely be influenced by these factors.
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide . The rate of the reaction involving this compound is considerably accelerated at physiological pH . Therefore, changes in the pH of the environment could potentially affect the compound’s action.
properties
IUPAC Name |
[4-(2-hydroxyethylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO5S/c11-6-5-10-16(14,15)8-3-1-7(2-4-8)9(12)13/h1-4,10-13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYVRTONAFVNJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCO)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657144 | |
| Record name | {4-[(2-Hydroxyethyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide | |
CAS RN |
850568-77-3 | |
| Record name | {4-[(2-Hydroxyethyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



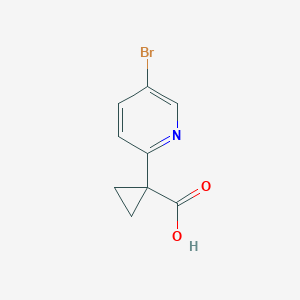

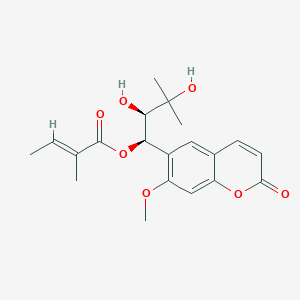
![7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3029908.png)

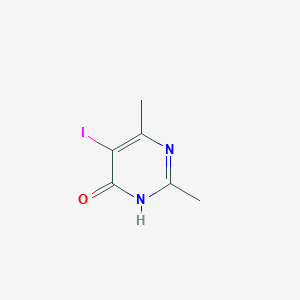
![6'-(Trifluoromethyl)-spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-one](/img/structure/B3029913.png)
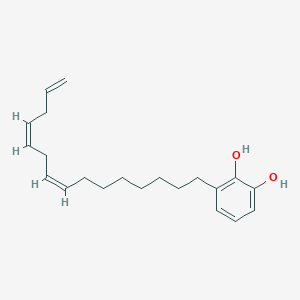

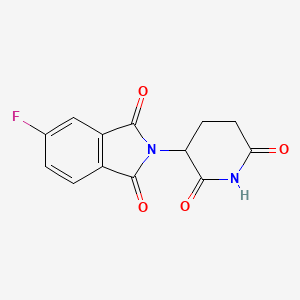
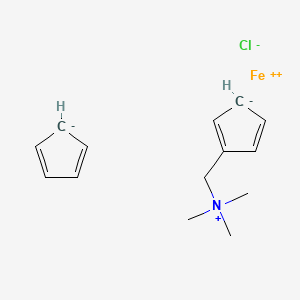
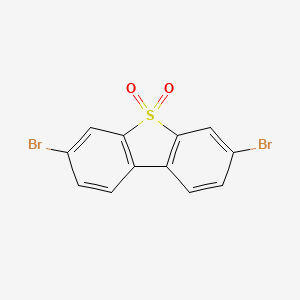
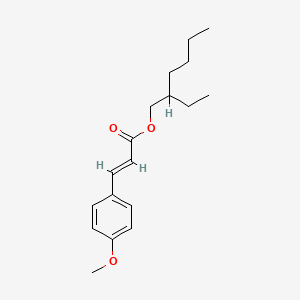
![9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole](/img/no-structure.png)